![molecular formula C99H197N5O47 B6363003 Amino-PEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-02-7](/img/structure/B6363003.png)
Amino-PEG(4)-[PEG(12)-OMe]3
Descripción general
Descripción
Amino-PEG(4)-[PEG(12)-OMe]3, also known as APOM, is an amphiphilic polymer composed of both hydrophilic and hydrophobic components. It has been extensively studied in the past decade due to its unique properties, which make it an attractive candidate for a variety of applications, such as drug delivery and tissue engineering. APOM is a diblock copolymer composed of a hydrophilic polyethylene glycol (PEG) block and a hydrophobic polyoxyethylene (POE) block. The hydrophobic block consists of a 12-carbon chain with a methyl group at the end, while the hydrophilic block is a 4-carbon chain of PEG. This combination of hydrophobic and hydrophilic blocks gives APOM the ability to self-assemble into nanostructures, which can be used for a variety of applications.
Aplicaciones Científicas De Investigación
PEGylation in Peptide and Protein Modification
- Chemistry for Peptide and Protein PEGylation : PEGylation, the covalent attachment of PEG, is used in modifying biological macromolecules like peptides and proteins. This process enhances the stability and solubility of these molecules and is crucial in pharmaceutical applications. PEG conjugation increases the apparent size of polypeptides, impacting renal filtration and altering biodistribution. Various PEG functional groups, potentially including Amino-PEG(4)-[PEG(12)-OMe]3, are integral to this process (Roberts, Bentley, & Harris, 2002).
Gene Delivery Systems
- Enzymatic PEGylated Poly(lactone-co-β-amino ester) Nanoparticles : These nanoparticles, which may utilize compounds like Amino-PEG(4)-[PEG(12)-OMe]3, are designed for efficient gene delivery. They are biodegradable, stable, and exhibit low toxicity. Their structure allows for high DNA-binding ability and effective cellular uptake, making them promising vectors in gene delivery applications (Chen et al., 2016).
Site-Specific Protein Modification
- Site-Specific PEGylation of Proteins : Current research in this area focuses on site-specific PEGylation methods to enhance protein stability and pharmacokinetics. This involves chemoselective targeting of amino acids and improving PEG architecture, where compounds like Amino-PEG(4)-[PEG(12)-OMe]3 might be used (Nischan & Hackenberger, 2014).
Drug Delivery and Biomedical Applications
- Development of PEG-Based Vehicles for Gene Delivery : PEG, potentially including Amino-PEG(4)-[PEG(12)-OMe]3, is used to create vehicles for gene delivery. These vehicles overcome limitations like cytotoxicity and rapid clearance, common in non-viral carriers. PEG-functionalized vehicles show promise in transfection efficiency and maintaining cell viability, vital for therapeutic applications (Schmieder et al., 2007).
Nanotechnology
- Thermoresponsive PEG-Coated Nanotubes for Chiral Selectors : PEG-coated nanotubes, potentially utilizing Amino-PEG(4)-[PEG(12)-OMe]3, are used in chiral separation of amino acids and peptides. These nanotubes can separate amino acid enantiomers, which has significant implications in biological and medical fields (Kameta, Dong, & Yui, 2018).
Analytical Chemistry
- One-Step Preparation of Amino-PEG Modified Poly(methyl methacrylate) Microchips : This application involves the chemical surface modification of microchips with amino-PEG for efficient separation of biomolecules like proteins. It demonstrates improved separation efficiency and analytical reproducibility (Kitagawa, Kubota, Sueyoshi, & Otsuka, 2010).
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H197N5O47/c1-109-20-23-117-36-39-125-50-53-131-62-65-137-74-77-143-86-89-146-83-80-140-71-68-134-59-56-128-47-44-122-33-28-114-17-9-101-95(105)4-13-149-92-99(104-98(108)7-12-112-26-31-120-42-43-121-32-27-113-16-8-100,93-150-14-5-96(106)102-10-18-115-29-34-123-45-48-129-57-60-135-69-72-141-81-84-147-90-87-144-78-75-138-66-63-132-54-51-126-40-37-118-24-21-110-2)94-151-15-6-97(107)103-11-19-116-30-35-124-46-49-130-58-61-136-70-73-142-82-85-148-91-88-145-79-76-139-67-64-133-55-52-127-41-38-119-25-22-111-3/h4-94,100H2,1-3H3,(H,101,105)(H,102,106)(H,103,107)(H,104,108) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBSMJNUXZQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H197N5O47 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2209.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG(4)-[PEG(12)-OMe]3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




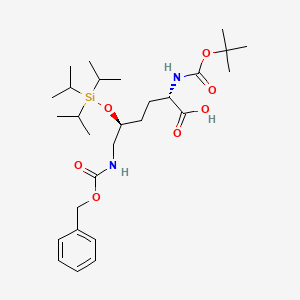
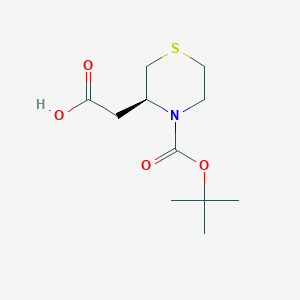

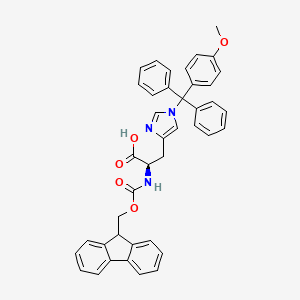
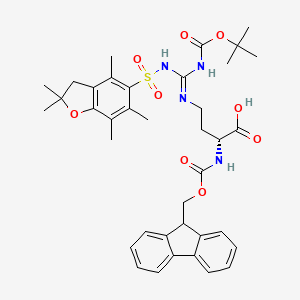
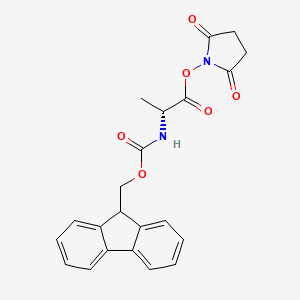

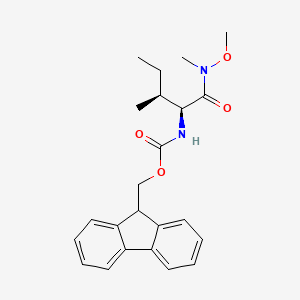

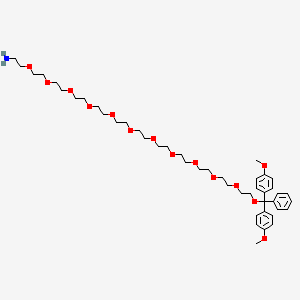


![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)